1-(2-Ethoxy-5-methylphenyl)ethylamine
Overview
Description
“1-(2-Ethoxy-5-methylphenyl)ethylamine” is a chemical compound with the empirical formula C11H17NO . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One such method is the alkylation of ammonia . Another method involves the conversion of nitriles to 1° amines by reaction with LiAlH4 . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion .Molecular Structure Analysis
The molecular weight of “this compound” is 179.26 . The InChI key for this compound is FDDGURVZELXKTB-UHFFFAOYSA-N .Scientific Research Applications
Antidepressant Activity Research
A study by Yardley et al. (1990) explored the potential antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share structural similarities with 1-(2-Ethoxy-5-methylphenyl)ethylamine. These compounds were evaluated for their ability to inhibit neurotransmitter uptake and showed potential in rodent models for antidepressant effects. One of the derivatives, venlafaxine, was undergoing clinical evaluation at the time of the study (Yardley et al., 1990).
Dopamine Agonist Potential
Cardellini et al. (1994) investigated derivatives of 2-(5-methoxythiophen-3-yl)ethylamine for their potential as dopamine agonists. These studies involved binding assays on rat striatum to evaluate affinities for dopamine D1 and D2 receptors. The research indicated that certain derivatives behaved as selective D2 agonists (Cardellini et al., 1994).
Biocatalytic Process Development
Gill, Das, and Patel (2007) developed an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, a compound structurally related to this compound. This study focused on enantioselective lipase-mediated acylation, yielding high-purity products with potential pharmaceutical applications (Gill, Das, & Patel, 2007).
Fluorescence Properties in Coordination Complexes
A study by Song et al. (2015) researched the synthesis and structural characteristics of Zn(II) coordination complexes using ligands related to this compound. These complexes exhibited interesting fluorescence properties, underlining their potential in materials science (Song et al., 2015).
Monoamine Oxidase Inhibition Studies
McCoubrey (1959) investigated the inhibition of monoamine oxidase by 1-phenylethylamines, which are structurally related to this compound. This research indicated enhanced anti-monoamine oxidase activity with specific substitutions on the benzene ring of these compounds (McCoubrey, 1959).
Safety and Hazards
properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7,9H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDGURVZELXKTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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